schisandrin A

Description

Origin and Traditional Research Context of Schisandrin (B1198587) A

Schisandrin A is derived from Schisandra chinensis, a perennial woody vine native to the forests of Northern China, the Russian Far East, and Korea. wikipedia.org The plant produces purple-red berries that are famously known as wu wei zi, or the "five-flavor fruit," in Traditional Chinese Medicine (TCM), reflecting their complex taste profile of sweet, salty, bitter, pungent, and sour. healthline.comapothekary.com The first documented medicinal use of Schisandra dates back to the early Chinese Eastern Han Dynasty (25–220 AD) in the foundational herbal text, Shen Nong Ben Cao Jing. apothekary.com

Evolution of Academic Interest in this compound

The transition of Schisandra from a traditional remedy to a subject of academic and scientific scrutiny began to gain momentum in the mid-20th century. A significant spark in research interest occurred in the former USSR between the 1940s and 1960s. apothekary.comresearchgate.net Soviet scientists became intrigued by reports that indigenous Siberian hunters used the berries to enhance stamina and night vision, and to ward off hunger and thirst during long expeditions. apothekary.com This led to numerous pharmacological and clinical studies, and Schisandra chinensis was officially recognized as an adaptogen in Soviet medicine in the early 1960s. researchgate.net These early Russian studies supported its use for improving mental performance and increasing work capacity. apothekary.com

This initial scientific validation laid the groundwork for broader international research. As analytical techniques became more sophisticated, scientists were able to isolate and identify the specific bioactive compounds responsible for the plant's effects. The lignans (B1203133), including this compound, schisandrin B, and schisandrin C, were identified as key active constituents. healthline.comphcogcommn.org This discovery shifted the research focus towards understanding the pharmacological properties of these individual molecules. The growing body of research has led to an exponential increase in studies exploring the therapeutic potential of these compounds, particularly this compound, in the context of modern molecular and cellular biology. cellmolbiol.orgnih.gov

Scope and Focus of Current Mechanistic Research on this compound

Current biomedical research on this compound is intensely focused on elucidating its molecular mechanisms of action across a variety of disease models. Scientists are moving beyond phenomenological observations to a detailed understanding of how this compound interacts with cellular and molecular pathways. cellmolbiol.org This research has revealed that this compound can modulate multiple signaling pathways, positioning it as a multi-target agent. mdpi.com

A significant area of investigation is its anti-inflammatory and antioxidant activity. Studies have shown that this compound can suppress key inflammatory pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). mskcc.orgfrontiersin.orgspandidos-publications.com For instance, it has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in various cell models. spandidos-publications.comcaymanchem.com Furthermore, this compound has been found to activate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response. spandidos-publications.com

The neuroprotective effects of this compound are another major focus. Research suggests it may have therapeutic potential for conditions like Alzheimer's disease by inhibiting the formation of amyloid beta peptides and reducing microglia-mediated neuroinflammation. healthline.comcaymanchem.com In cancer research, this compound is being investigated for its ability to modulate pathways involved in cancer onset and progression, though the full extent of its regulatory roles is still under investigation. cellmolbiol.orgnih.gov

Recent studies have also highlighted its role in metabolic diseases and organ protection. For example, research into diabetic nephropathy suggests this compound exerts protective effects by modulating the EGFR/AKT/GSK3β signaling pathway. mdpi.com In the context of cardiovascular health, it has been shown to relax coronary arteries by blocking L-type calcium channels. eurekalert.org Additionally, its hepatoprotective mechanisms are being explored, with studies indicating it can activate autophagy and inhibit apoptosis in liver cells. tandfonline.com The breadth of current research demonstrates a clear trajectory towards understanding this compound not just as a plant extract, but as a distinct chemical entity with specific and measurable interactions within complex biological systems.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₃₂O₆ |

| Molar Mass | 416.5 g/mol |

| Synonyms | Deoxyschizandrin, Wuweizisu A |

| CAS Number | 61281-38-7 |

| Class | Lignan (B3055560) |

| Origin | Schisandra chinensis |

This table is generated based on information from sources. caymanchem.com

Table 2: Summary of Key Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of this compound | Associated Biological Activities |

| NF-κB Pathway | Inhibition | Anti-inflammatory |

| MAPK Pathway | Inhibition | Anti-inflammatory, Anti-cancer |

| PI3K/Akt Pathway | Inhibition | Anti-inflammatory, Anti-cancer |

| Nrf2/HO-1 Pathway | Activation | Antioxidant |

| TGF-β Pathway | Regulation | Anti-fibrosis |

| L-type Calcium Channels | Inhibition | Vasorelaxation |

| PCSK9 Protein Stabilization | Inhibition | LDL Receptor Upregulation |

This table summarizes findings from multiple research articles. mdpi.comfrontiersin.orgspandidos-publications.comspandidos-publications.comeurekalert.orgresearchgate.netjmb.or.kr

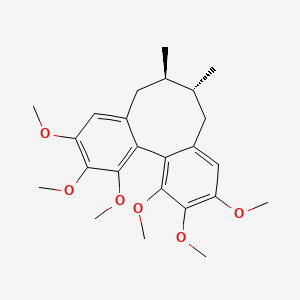

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m1/s1 |

InChI Key |

JEJFTTRHGBKKEI-ZIAGYGMSSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |

Synonyms |

deoxyschisandrin deoxyschizandrin schisandrin A schizandrin A |

Origin of Product |

United States |

Biosynthetic Pathways and Structural Aspects of Schisandrin a

Investigation of Lignan (B3055560) Biosynthesis Relevant to Schisandrin (B1198587) A

The biosynthesis of dibenzocyclooctadiene lignans (B1203133) like schisandrin A is an intricate process that originates from the phenylpropanoid pathway. nih.govnih.gov This fundamental metabolic route provides the precursor, coniferyl alcohol. frontiersin.orgnih.gov While the complete biosynthetic pathway to this compound has not been fully elucidated, key hypothetical steps have been proposed and are under active investigation. frontiersin.orgnih.govnih.govmdpi.com

The initial committed step is believed to be the acetylation of coniferyl alcohol to form coniferyl acetate, a reaction catalyzed by coniferyl alcohol acyltransferase (CFAT). frontiersin.orgnih.gov The gene encoding this enzyme, ScCFAT, has been identified in S. chinensis. nih.gov Following this, it is hypothesized that isoeugenol (B1672232) is synthesized, which then undergoes further metabolic transformations. nih.gov

Transcriptome analysis of S. chinensis has identified candidate genes that are likely involved in this pathway, including those for dirigent-like proteins (DIR) and cytochrome P450 enzymes. bvsalud.org Dirigent proteins are crucial for guiding the stereospecific coupling of monolignol radicals, a key step in forming the lignan backbone. nih.gov The pathway is thought to proceed through the formation of intermediates like verrucosin (B10858016) and dihydroguaiaretic acid, which are then converted through several steps to the final dibenzocyclooctadiene structure of schisandrin. nih.gov The upregulation of the phenylpropanoid pathway and specific genes like isoeugenol synthase 1 (IGS1) and DIR during fruit ripening correlates with the accumulation of schisandrin, suggesting their regulatory role in its biosynthesis. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activities of this compound and related lignans are intrinsically linked to their unique three-dimensional structure. Structure-activity relationship (SAR) studies have been crucial in deciphering the roles of different structural components.

The dibenzocyclooctadiene ring system is a critical structural determinant for the bioactivity of this compound and its analogs. tandfonline.complos.org This eight-membered ring forces the two phenyl rings into a fixed, non-planar conformation, which is essential for interaction with biological targets. acs.org The stereochemistry of the biphenyl (B1667301) linkage (R or S configuration) also significantly influences activity. nih.govsentosacy.com For instance, in studies of platelet-activating factor antagonism, lignans with an R-biphenyl configuration showed strong activity. nih.gov Conversely, for antiproliferative effects, compounds with an S-biphenyl configuration, such as gomisin N, were found to be more potent than their R-biphenyl counterparts. sentosacy.com The rigidity and specific conformation endowed by the cyclooctadiene ring are considered key factors for the cardioprotective effects observed with compounds like schisandrin B. tandfonline.complos.org

The methylenedioxy groups attached to the aromatic rings of some schisandrins, including schisandrin C, are important for their pharmacological effects. mdpi.com These groups can significantly influence the molecule's interaction with metabolic enzymes. A comparative study of this compound, B, and C demonstrated that the presence of a methylenedioxy group is a crucial structural feature for enhancing hepatic mitochondrial glutathione (B108866) status, which is linked to hepatoprotective effects. tandfonline.comnih.gov Specifically, schisandrin B and C, which possess a methylenedioxy group, afforded significant protection against CCl4-induced liver toxicity, an effect not seen with this compound, which lacks this group. nih.gov However, for other activities, the presence of methylenedioxy groups can be detrimental. In studies on platelet-activating factor antagonism and antiproliferative activity, lignans with methoxy (B1213986) groups were more potent than those with methylenedioxy groups. nih.govsentosacy.com For antioxidant activity, the presence of aromatic methylenedioxy groups in compounds like gomisin A and schisandrin did not appear to increase activity. acs.org

The synthesis of this compound derivatives and analogs serves as a powerful tool to probe its mechanisms of action and to develop compounds with improved activity. researchgate.netresearchgate.net Research has often focused on modifying the schisandrin core to investigate its anticancer properties. researchgate.netresearchgate.net For example, a series of derivatives were synthesized by modifying the C-9 position of the schisandrin core, leading to the identification of compounds with potent cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net

Another key area of modification has been the development of analogs to overcome multidrug resistance in cancer, a phenomenon often linked to the P-glycoprotein (P-gp) transporter. researchgate.net this compound itself is known to be a P-gp inhibitor. acs.org Studies have shown that modifying hydroxyl groups on the cyclooctadiene ring can impact this activity. acs.org The synthesis of bicyclol (B1666982), a derivative of schisandrin C, is a prominent example of successful analog development. mdpi.com The creation of bicyclol involved structural changes, including altering the positions of methylenedioxy groups and modifying a dicarboxylate group, which resulted in a drug with enhanced bioavailability and potent hepatoprotective activity. mdpi.com These synthetic efforts not only help to clarify the pharmacophore of this compound but also pave the way for new therapeutic agents. mdpi.comcsfarmacie.cz

Mechanistic Investigations of Schisandrin a at the Cellular and Molecular Levels

Modulation of Key Intracellular Signaling Pathways by Schisandrin (B1198587) A

Schisandrin A exerts its pharmacological effects by intervening in several key intracellular signaling pathways. mdpi.com Studies have demonstrated its ability to regulate cascades crucial for cellular responses to external stimuli, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathways. mdpi.comnih.gov This modulation is central to its observed anti-inflammatory, antioxidant, and cytoprotective properties. nih.gov

The NF-κB signaling pathway is a cornerstone of the inflammatory response. This compound has been shown to be a potent modulator of this pathway. mdpi.comresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively suppresses NF-κB activation. nih.gov This inhibition is achieved by preventing the degradation of the inhibitor of NF-κB, IκB-α. nih.govnih.gov By stabilizing IκB-α, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes. nih.govnih.gov Studies using concentrations of 50 and 100µM of schisandrin have confirmed its ability to inhibit NF-κB activation. thieme-connect.com This mechanism underlies many of its anti-inflammatory effects. nih.govmdpi.com

Table 1: Effects of this compound on the NF-κB Signaling Pathway

| Model System | Stimulus | Key Observation | Affected Molecules |

|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of NF-κB activation | NF-κB, IκB-α, p65 |

| Macrophages | Lipopolysaccharide (LPS) | Inhibition of NF-κB activation | NF-κB |

The MAPK pathways are a series of signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov this compound has been identified as a significant regulator of the MAPK signaling network. mdpi.comresearchgate.net Research indicates that in LPS-stimulated macrophages, this compound pretreatment markedly suppresses the LPS-induced phosphorylation of the three main MAPK families: JNK, p38 MAPK, and ERK. nih.gov This broad-spectrum inhibition of MAPK signaling contributes significantly to its anti-inflammatory and anti-proliferative activities. nih.govthieme-connect.com

The p38 MAPK pathway is another critical component of the cellular response to stress and inflammation that is modulated by this compound. nih.gov In LPS-stimulated macrophages, this compound has been shown to suppress the phosphorylation of p38 MAPK. nih.gov Similar to its effect on JNK, this compound (50µM) was found to increase p38 activation with transient LPS stimulation while decreasing it with persistent stimulation. thieme-connect.com Furthermore, studies in Caenorhabditis elegans and mice have demonstrated that this compound can enhance innate immunity by activating the PMK-1/p38 MAPK pathway, leading to increased resistance against bacterial pathogens. nih.gov This suggests a context-dependent regulation of the p38 pathway by this compound, where it can either suppress inflammation or enhance immune defense. nih.govnih.gov

The ERK pathway is primarily associated with cell proliferation and differentiation. This compound has been shown to influence this pathway, particularly in the context of inflammation and cancer cell proliferation. In LPS-stimulated RAW 264.7 macrophages, this compound pretreatment markedly suppressed the phosphorylation of ERK. nih.gov Conversely, in studies on A549 cancer cells, this compound was found to inhibit proliferation by reducing ERK activation. thieme-connect.com This inhibitory effect on ERK phosphorylation is a recurring observation, highlighting its potential role in controlling inflammatory and proliferative signals. nih.govnih.gov

Table 2: Modulation of MAPK Sub-pathways by this compound

| Pathway | Model System | Stimulus/Condition | Observed Effect |

|---|---|---|---|

| JNK | Macrophages | Persistent LPS Stimulation | Decreased activation |

| JNK | RAW 264.7 Cells | LPS Stimulation | Suppressed phosphorylation |

| p38 MAPK | RAW 264.7 Cells | LPS Stimulation | Suppressed phosphorylation |

| p38 MAPK | C. elegans & Mice | Bacterial Infection | Activation of PMK-1/p38 |

| ERK | RAW 264.7 Cells | LPS Stimulation | Suppressed phosphorylation |

| ERK | A549 Cancer Cells | Proliferation Assay | Reduced activation |

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. This compound has been shown to intervene in this pathway, contributing to its diverse pharmacological effects. mdpi.com In studies using LPS-stimulated RAW 264.7 macrophages, this compound was found to reduce the LPS-induced phosphorylation of both PI3K and its downstream effector, Akt. nih.gov This inhibition of the PI3K/Akt pathway is a key mechanism through which this compound mitigates inflammatory responses. nih.gov Further research has confirmed that the regulation of the PI3K/Akt pathway is involved in the neuroprotective effects of this compound and its ability to modulate apoptosis and autophagy. rsc.org In diabetic nephropathy models, this compound was also shown to modulate the AKT/GSK-3β signaling pathway. nih.gov

Table 3: this compound's Interventions in the PI3K/Akt Signaling Pathway

| Model System | Stimulus/Condition | Key Observation | Affected Molecules |

|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Reduced phosphorylation | PI3K, Akt |

| PC12 Cells | Aβ1-42 induced | Activation of pathway | PI3K, Akt, Gsk-3β, mTOR |

AMP-activated Protein Kinase (AMPK)/mTOR Pathway Activation

This compound has been shown to modulate the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cellular energy homeostasis and metabolism. In hepatocellular carcinoma cells, treatment with this compound led to the activation of AMPK and subsequent inhibition of the mTOR pathway. This was evidenced by a dose-dependent increase in the phosphorylation of AMPK (p-AMPK) and a decrease in the phosphorylation of mTOR (p-mTOR) and its downstream target, S6 kinase (p-S6K).

In neuronal cells subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R), a model for ischemic injury, this compound demonstrated a neuroprotective role by regulating the AMPK/mTOR pathway. It significantly decreased the OGD/R-induced increase in the phosphorylation of AMPK, while increasing the phosphorylation of mTOR. This modulation helps to suppress excessive autophagy, a cellular process that can contribute to cell death in ischemic conditions.

Table 1: Effect of this compound on AMPK/mTOR Pathway Proteins in Huh7 Hepatocellular Carcinoma Cells

| Treatment | p-AMPK/AMPK Ratio | p-mTOR/mTOR Ratio | p-S6K/S6K Ratio |

|---|---|---|---|

| Control (0 µM this compound) | Baseline | Baseline | Baseline |

| 10 µM this compound | Increased | Decreased | Decreased |

| 20 µM this compound | Significantly Increased | Significantly Decreased | Significantly Decreased |

| 50 µM this compound | Markedly Increased | Markedly Decreased | Markedly Decreased |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Axis Activation

This compound has been found to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, a key cellular defense mechanism against oxidative stress. In a mouse model of Chronic Obstructive Pulmonary Disease (COPD), treatment with this compound significantly upregulated the expression levels of both Nrf2 and its downstream target, HO-1. nih.govnih.gov This activation was associated with a reduction in oxidative stress, as indicated by increased levels of the antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD), and a decrease in the lipid peroxidation marker malondialdehyde (MDA). nih.gov

Similarly, in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound pretreatment led to the activation of the Nrf2/HO-1 signaling pathway. nih.gov This effect contributes to its anti-inflammatory and antioxidant properties by enhancing the cellular antioxidant response. nih.gov

Table 2: Impact of this compound on Nrf2/HO-1 Pathway and Oxidative Stress Markers in a COPD Mouse Model

| Treatment Group | Nrf2 Protein Expression | HO-1 Protein Expression | Catalase (CAT) Level | Superoxide Dismutase (SOD) Level | Malondialdehyde (MDA) Level |

|---|---|---|---|---|---|

| Control | Baseline | Baseline | Normal | Normal | Normal |

| COPD Model | Decreased | Decreased | Decreased | Decreased | Increased |

| COPD Model + this compound | Significantly Upregulated | Significantly Upregulated | Increased | Increased | Suppressed |

Wnt/β-Catenin Signaling Pathway Regulation

Research has demonstrated that this compound can regulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. In studies involving triple-negative breast cancer (TNBC) cells, which often exhibit over-activation of the Wnt pathway, this compound treatment significantly suppressed this signaling cascade. This inhibition was a key mechanism underlying its anti-cancer effects, leading to cell cycle arrest and apoptosis in TNBC cells.

Janus Kinase/Signal Transducer and Activators of Transcription (JAK2/STAT3) Pathway Inhibition

This compound has been identified as an inhibitor of the Janus Kinase/Signal Transducer and Activators of Transcription (JAK2/STAT3) signaling pathway. This pathway is involved in inflammation and cell growth. In a model of norepinephrine-induced myocardial hypertrophy, this compound treatment downregulated the expression of both JAK2 and STAT3. nih.gov This inhibition was associated with a reduction in cardiomyocyte apoptosis and protection against hypertrophic injury. nih.gov

Table 3: Effect of this compound on JAK2/STAT3 Pathway Protein Expression in Norepinephrine-Treated Cardiomyocytes

| Treatment Group | JAK2 Expression | STAT3 Expression |

|---|---|---|

| Control | Baseline | Baseline |

| Norepinephrine-induced Model | Upregulated | Upregulated |

| Norepinephrine Model + this compound | Downregulated | Downregulated |

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Modulation

This compound has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In a study on diabetic nephropathy, this compound was found to inhibit the expression levels of EGFR and its phosphorylated form (p-EGFR). nih.gov This inhibition is believed to be a key mechanism through which this compound alleviates renal pathological damage in this condition. nih.gov The modulation of the EGFR pathway by this compound also influences downstream signaling cascades, including the AKT/GSK-3β pathway. nih.gov

Glycogen (B147801) Synthase Kinase-3 Beta (GSK3β) Involvement

The involvement of Glycogen Synthase Kinase-3 Beta (GSK3β) in the mechanism of action of this compound has been linked to the modulation of the EGFR/AKT pathway. In the context of diabetic nephropathy, this compound treatment led to an increase in the phosphorylation of AKT, which in turn inhibited the phosphorylation of GSK3β. nih.gov Since active GSK3β is associated with apoptosis, its inhibition by the this compound-mediated pathway contributes to the protection of renal cells. nih.gov

Table 4: Modulation of EGFR/AKT/GSK3β Pathway Proteins by this compound in Diabetic Nephropathy

| Treatment Group | EGFR Expression | p-AKT Expression | p-GSK3β Expression |

|---|---|---|---|

| Control | Normal | Baseline | Baseline |

| Diabetic Nephropathy Model | Increased | Suppressed | Increased |

| Diabetic Nephropathy Model + this compound | Inhibited | Increased | Reduced |

Toll-like Receptor 4 (TLR4) Signaling Pathway Modulation

Evidence suggests that this compound can modulate the Toll-like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory responses. In RAW 264.7 macrophages, this compound was shown to suppress LPS-induced inflammation. nih.gov This anti-inflammatory effect is, at least in part, attributable to the modulation of signaling pathways downstream of TLR4, such as the NF-κB and MAPK pathways. nih.gov

Endoplasmic Reticulum Stress (ERS) Signaling Pathway Regulation

This compound has been shown to modulate the Endoplasmic Reticulum Stress (ERS) signaling pathway, thereby protecting cells from apoptosis. In a study on metabolic associated fatty liver disease (MAFLD), this compound treatment in high-fat diet-induced mice significantly mitigated the expression levels of key proteins involved in the ERS pathway. frontiersin.orgsns.it Western blot analysis revealed that this compound effectively regulated the expression of GRP78, IRE1, and CHOP, which are crucial molecules in the ERS cascade. sns.it

Further evidence of its role in regulating ERS comes from a study on a streptozotocin (B1681764) (STZ)-induced rat model of Alzheimer's disease. mdpi.comnih.govscispace.com In this context, this compound treatment led to a notable decrease in the expression of ERS marker proteins, including C/EBP-homologous protein (CHOP), glucose-regulated protein 78 (GRP78), and cleaved caspase-12. mdpi.comnih.gov This modulation of the ERS pathway is a key mechanism behind its neuroprotective effects, suggesting that this compound can alleviate cellular stress and inhibit apoptosis by interfering with this signaling cascade. frontiersin.orgnih.gov

MicroRNA (miRNA) Pathway Interactions

The specific interactions of this compound with microRNA (miRNA) pathways are not yet well-elucidated in the available scientific literature. MiRNAs are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by targeting mRNAs for degradation or translational repression. While the broader family of lignans (B1203133) and extracts from Schisandra chinensis are known to have wide-ranging biological effects that could potentially involve miRNA regulation, direct evidence detailing how this compound specifically interacts with the miRNA biogenesis machinery (e.g., Drosha, Dicer) or modulates the expression or function of specific miRNAs is limited. Future research is needed to explore this potential area of this compound's mechanism of action.

Nod-like Receptor Protein 3 (NLRP3) Inflammasome Modulation

This compound has been identified as a significant modulator of the Nod-like Receptor Protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18 and can induce a form of inflammatory cell death known as pyroptosis.

Research in a mouse model of Chronic Obstructive Pulmonary Disease (COPD) demonstrated that this compound treatment can inhibit the activation of the NLRP3 inflammasome. mdpi.comnih.gov Specifically, this compound was found to suppress the generation of the NLRP3/ASC/Caspase-1 inflammasome complex. nih.gov This inhibition consequently reduces the inflammatory response driven by IL-1β and IL-18 and mitigates pyroptosis mediated by Gasdermin D (GSDMD). nih.gov The mechanism for this effect may be linked to the upregulation of the Nrf2 signaling pathway, which helps to reduce the oxidative stress that often triggers NLRP3 activation. mdpi.comnih.gov Another study reported that this compound notably suppresses propionibacterium acnes-induced pyroptosis in THP-1 cells by obstructing the activation of NLRP3 inflammation and the subsequent secretion of IL-1β.

Direct and Indirect Molecular Targets of this compound

Interaction with Cytochrome P450 (CYP450) Enzymes

This compound is known to interact with the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics and endogenous compounds. Its most notable interaction is with the CYP3A subfamily.

Detailed investigations have revealed that this compound is an inhibitor of CYP3A activity. Studies using rat liver microsomes have characterized the mechanism and potency of this inhibition. This compound inhibits CYP3A-catalyzed midazolam 1'-hydroxylation in a manner that is both time- and concentration-dependent.

The inhibitory mechanism is described as a mixed noncompetitive and complete inhibition. This suggests that this compound can bind to both the free CYP3A enzyme and the enzyme-substrate complex, thereby reducing the metabolic activity of the enzyme. The time-dependent nature of the inhibition indicates that this compound may be a mechanism-based inactivator, where a reactive metabolite of this compound formed during the catalytic cycle covalently binds to the enzyme, leading to its irreversible inactivation. The inhibitory potential of this compound on CYP3A has been quantified through various kinetic parameters.

Table 1: Inhibitory Parameters of this compound on CYP3A Activity

| Parameter | Value | Description | Source |

|---|---|---|---|

| IC₅₀ | 6.60 µM | The concentration of this compound required to inhibit 50% of CYP3A activity. | |

| Kᵢ | 5.83 µM | The inhibition constant, indicating the potency of the inhibitor. | |

| K(I) | 4.51 µM | The inhibitor concentration at half-maximal inactivation rate. |

| k(inact) | 0.134/min | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | |

CYP2C19 Enzyme Inhibition

This compound has been identified as a potent and competitive inhibitor of the CYP2C19 enzyme. In vitro models using recombinant human CYP2C19 have shown that this compound competitively inhibits the metabolism of the CYP2C19 substrate omeprazole. The inhibition constant (Ki) for this interaction has been determined to be 4.46 ± 0.017 μM. This potent inhibitory action suggests that this compound can significantly alter the metabolism of drugs that are substrates of CYP2C19.

Table 1: Inhibitory Effect of this compound on CYP2C19

| Enzyme | Inhibition Type | Ki (μM) | Substrate Used |

|---|---|---|---|

| CYP2C19 | Competitive | 4.46 ± 0.017 | Omeprazole |

Modulation of Other CYP Isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2E1, CYP2D6)

Beyond its potent effect on CYP2C19, this compound also modulates a range of other CYP isoforms, generally exhibiting moderate to weak inhibition. Studies have reported that this compound shows moderate inhibitory effects on CYP1A2, CYP2B6, and CYP2E1, with IC50 values of 13.9 μM, 13.2 μM, and 15.1 μM, respectively. In contrast, its inhibition of other isoforms such as CYP2C8, CYP2C9, and CYP2D6 is considered weak, with IC50 values of 22.0 μM, 43.0 μM, and 33.1 μM, respectively. This broad but varied inhibitory profile indicates the potential for this compound to be involved in numerous drug-herb interactions.

Table 2: Inhibitory Effects of this compound on Various CYP Isoforms

| CYP Isoform | IC50 (μM) | Level of Inhibition |

|---|---|---|

| CYP1A2 | 13.9 | Moderate |

| CYP2B6 | 13.2 | Moderate |

| CYP2C8 | 22.0 | Weak |

| CYP2C9 | 43.0 | Weak |

| CYP2E1 | 15.1 | Moderate |

| CYP2D6 | 33.1 | Weak |

Modulation of Uridine 5′-Diphospho-Glucuronosyltransferases (UGT) Enzymes

The interaction of this compound with Uridine 5′-Diphospho-Glucuronosyltransferases (UGT) enzymes, a major family of phase II drug-metabolizing enzymes, has been investigated. Research indicates that this compound, along with other lignans from Schisandra chinensis, exhibits a limited inhibitory effect on the activities of several UGT isoforms. In studies using human liver microsomes, the IC50 values for the inhibition of UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 by a selection of Schisandra lignans, including this compound, were found to be greater than 15 μM nih.gov. This suggests that this compound is a weak inhibitor of these UGT enzymes under the tested conditions.

Regulation of Apoptosis-Related Proteins

This compound has been shown to influence the apoptotic process through the regulation of key proteins involved in programmed cell death.

Caspase-3 and Caspase-9 Activation

Studies on related lignans from Schisandra and direct investigations into this compound have illuminated its role in activating the caspase cascade, a central component of the apoptotic pathway. Research on schisandrin C, a structurally similar lignan (B3055560), has shown that it induces apoptosis through the proteolytic activation of caspase-9 and caspase-3 plos.org. Caspase-9 acts as an initiator caspase in the intrinsic apoptotic pathway, and its activation leads to the subsequent cleavage and activation of effector caspases like caspase-3. Activated caspase-3 is then responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Further studies have confirmed that this compound treatment leads to an increase in the expression of cleaved-caspase 3, indicating its activation and a direct role in executing the apoptotic program.

Bcl-2 and Bax Protein Expression Modulation

The regulation of apoptosis by this compound is also mediated through its effects on the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Research has demonstrated that this compound can modulate the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. Specifically, treatment with this compound has been shown to downregulate the expression of Bcl-2 while upregulating the expression of Bax. This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Similar effects on Bcl-2 and Bax have been observed with the related compound schisandrin B, further supporting the role of this class of lignans in modulating these key apoptotic regulators researchgate.netnih.govnih.gov.

Matrix Metalloproteinase 9 (MMP9) Downregulation

Currently, there is a lack of specific research findings directly investigating the effect of this compound on the downregulation of Matrix Metalloproteinase 9 (MMP9). While the role of MMP9 in cancer progression and metastasis is well-established, and its downregulation is a target for various therapeutic agents, studies specifically linking this compound to this mechanism are not available in the current scientific literature.

Phosphoinositide-3-Kinase Regulatory Subunit 1 (PIK3R1) Modulation

This compound has been shown to modulate the Phosphoinositide-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. The regulatory subunit p85α of PI3K, encoded by the PIK3R1 gene, is essential for stabilizing and inhibiting the p110 catalytic subunit. nih.govmedlineplus.gov Research on RAW 264.7 macrophages demonstrated that this compound pretreatment effectively abrogated the phosphorylation of PI3K and Akt induced by lipopolysaccharide (LPS). This suggests that this compound exerts its anti-inflammatory effects in part by inactivating the PI3K/Akt signaling pathway.

While direct studies on this compound are specific to the broader pathway, related compounds offer further insight. For instance, schisandrin B has been observed to lower the expression of phosphorylated PI3K (p85, Tyr458) in a model of angiotensin II-infused cardiac fibrosis. nih.govresearchgate.net This modulation of a key component of the PIK3R1 subunit points to a potential class effect of schisandrin lignans on this pathway. Mutations and altered expression of PIK3R1 are linked to various metabolic and immune disorders, highlighting the therapeutic potential of molecules that can modulate its activity. nih.govmdpi.comern-ithaca.eu

Acetylcholinesterase (AChE) Activity Reduction

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.gov Studies have demonstrated the AChE inhibitory potential of extracts from Schisandra chinensis, the plant from which this compound is derived. An alcohol extract of Schisandra chinensis exhibited significant AChE inhibitory activity, with a reported IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 0.27 mg/mL. nih.gov

| Source Material | Assay | IC50 Value |

|---|---|---|

| Schisandra chinensis (Alcohol Extract) | AChE Inhibition | 0.27 mg/mL nih.gov |

Farnesyl X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor 1 Binding

The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.govwikipedia.org The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5, is a cell surface receptor that also responds to bile acids, mediating various metabolic and anti-inflammatory signals. wikipedia.orgnih.gov

Direct evidence for the binding of this compound to either FXR or GPBAR1 has not been extensively reported. However, research into structurally related compounds provides preliminary insights. A study on schisandrol A, another lignan from Schisandra, investigated its effects on the FXR signaling pathway in the liver of mice. The study found that schisandrol A administration influenced the expression of FXR and its downstream target genes, suggesting an interaction with this pathway. researchgate.net While Fructus Schisandrae Chinensis is noted in literature discussing natural FXR regulators, specific activity for this compound remains to be elucidated. nih.gov There is currently a lack of available scientific literature describing the binding or modulation of GPBAR1 by this compound.

Smad Ubiquitination Regulatory Factor 2 (SMURF2) Regulation

Smad Ubiquitination Regulatory Factor 2 (SMURF2) is an E3 ubiquitin ligase that plays a critical role in regulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is involved in cellular growth, differentiation, and fibrosis. There is currently a lack of direct evidence from the reviewed scientific literature specifically investigating the regulation of SMURF2 by this compound.

However, studies on the closely related lignan, schisandrin B, have established a link. In the context of colitis-associated colorectal cancer, schisandrin B was found to induce the expression of SMURF2 protein. nih.govworldscientific.com This induction of SMURF2 was implicated in the anticancer effects of schisandrin B, including the inhibition of cancer cell growth and metastasis. nih.govworldscientific.com The research also revealed a negative correlation between the expression of SMURF2 and SIRT1 in human colorectal cancer. nih.gov These findings for schisandrin B highlight a potential area for future research to determine if this compound exerts similar regulatory effects on the SMURF2 protein.

Sirtuin 1 (SIRT1) Protein Expression Inhibition

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that regulates a wide array of cellular processes, including inflammation, metabolism, and stress resistance. The modulation of SIRT1 expression and activity is a key area of therapeutic interest.

Contrary to inhibition, research has identified this compound as a SIRT1 activator. In a screening of compounds from traditional Chinese medicines, this compound was found to activate SIRT1 activity. nih.gov This finding suggests a potential mechanism for its protective effects against oxidative stress.

It is noteworthy that research on the related compound, schisandrin B, has yielded seemingly contradictory results depending on the experimental context. In a study on colitis-associated colorectal cancer, schisandrin B was reported to suppress SIRT1 protein expression. nih.govworldscientific.com Conversely, in a model of angiotensin II-induced cardiac fibrosis, schisandrin B was found to elevate SIRT1 expression, which was associated with its protective effects. nih.govresearchgate.net This highlights the complex regulatory activities of schisandrins, which may be tissue-specific or dependent on the pathological context.

| Compound | Effect on SIRT1 | Concentration | Experimental Context |

|---|---|---|---|

| This compound | Activation | 50 μM (28% activation) nih.gov | In vitro screening assay nih.gov |

| Schisandrin B | Suppression | Not specified | Colitis-associated colorectal cancer nih.govworldscientific.com |

| Schisandrin B | Elevation | Not specified | Angiotensin II-infused cardiac fibrosis nih.govresearchgate.net |

Ion Channel Modulation

The glycine (B1666218) receptor (GlyR) is an inhibitory, chloride-permeable ion channel crucial for regulating neuronal excitability, particularly in the spinal cord and brainstem. wikipedia.org Positive allosteric modulation of GlyRs can enhance inhibitory neurotransmission.

Currently, there is a lack of specific data in the scientific literature demonstrating the allosteric modulation of glycine receptors by this compound. However, extensive research has been conducted on the related compound, schisandrin B. Multiple studies have identified schisandrin B as a positive allosteric modulator of glycine receptors. nih.govnih.gov In whole-cell recordings from neurons, schisandrin B was shown to dose-dependently enhance glycine-induced currents. nih.gov One study determined the EC50 value—the concentration at which the compound elicits a half-maximal response—of schisandrin B on glycine receptors in spinal dorsal horn neurons to be 2.94 ± 0.28 μM. nih.gov These findings for schisandrin B suggest that the dibenzocyclooctadiene lignan structure may be a promising scaffold for the development of glycine receptor modulators, though direct investigation of this compound is still required.

Voltage-Gated Sodium Channel (Nav1.7) Inhibition

Current research literature does not provide specific evidence detailing the direct inhibitory effects of this compound on the voltage-gated sodium channel Nav1.7. However, studies on closely related lignans from Schisandra chinensis have identified activity on this channel. Specifically, schisandrin B has been found to significantly block Nav1.7 sodium channels in recombinant cells. nih.gov Further investigations are required to determine if this compound possesses similar inhibitory properties against the Nav1.7 channel.

Voltage-Gated Calcium Channel (Cav2.2) Inhibition

Similar to the case with Nav1.7, there is a lack of specific research findings on the direct inhibition of the voltage-gated calcium channel Cav2.2 by this compound. Mechanistic studies have, however, been performed on other constituents of Schisandra chinensis. Research has demonstrated that schisandrin B can significantly block Cav2.2 channels expressed in recombinant cells and inhibit calcium channels in dorsal root ganglion neurons. nih.gov Whether this compound shares this mechanism of action remains to be elucidated through direct investigation.

Impact of this compound on Cellular Processes

Regulation of Autophagy Flux

This compound has been shown to exert a regulatory influence on autophagy, a critical cellular process for degrading and recycling cellular components. The nature of this regulation appears to be context-dependent.

In a study related to oligoasthenospermia, this compound was found to inhibit autophagy by antagonizing the transient receptor potential vanilloid 1 (TRPV1), with a high affinity demonstrated by a detection constant (K D) of 4.181 × 10 −10 mol/L. nih.gov This research suggests that in certain pathological states characterized by excessive autophagy, this compound can reverse this process. nih.gov

Conversely, in a model of acute liver injury induced by d-galactosamine (B3058547) (d-GalN), pretreatment with this compound was shown to activate autophagic flux. tandfonline.com This was evidenced by a significant increase in the expression of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) by 65% and a corresponding decrease in the level of the crucial autophagy substrate p62 by 29.8% compared to the d-GalN-treated group. tandfonline.com This activation of autophagy is proposed as a key component of the compound's hepatoprotective mechanism. tandfonline.com

| Marker | Change with this compound Pretreatment | Reference |

|---|---|---|

| LC3-II Expression | +65% | tandfonline.com |

| p62 Expression | -29.8% | tandfonline.com |

Inhibition of Apoptosis

This compound demonstrates significant anti-apoptotic activity, primarily through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. This protective effect has been observed in different cellular models.

In a corticosterone-induced PC12 cell model of depression, this compound effectively reduced the number of apoptotic cells. nih.gov The mechanism involved the inhibition of key pro-apoptotic proteins, including cleaved Caspase-3 and Bax, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This modulation leads to a favorable shift in the Bax/Bcl-2 ratio, which is a critical determinant of cell fate.

Similarly, in a model of acute liver injury, this compound was found to inhibit the progression of apoptosis as part of its protective effect. tandfonline.com

| Protein | Function | Effect of this compound | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Increased Expression | nih.gov |

| Bax | Pro-apoptotic | Decreased Expression | nih.gov |

| Caspase-3 | Executioner of apoptosis | Inhibited Expression/Activation | nih.gov |

Modulation of Oxidative Stress Responses

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Glutathione (B108866) Peroxidase, Catalase)

This compound has been shown to bolster the body's intrinsic antioxidant defenses by modulating the activity of key protective enzymes. In a mouse model of Chronic Obstructive Pulmonary Disease (COPD), treatment with this compound led to a significant increase in the levels of catalase (CAT) and superoxide dismutase (SOD). nih.gov This enhancement of endogenous antioxidant enzymes is a critical mechanism for mitigating oxidative stress. nih.gov The antioxidant effects of dibenzocyclooctadiene lignans, including this compound, are also associated with the activity of glutathione peroxidase (GPx), which plays a crucial role in cellular protection against oxidative damage. mdpi.com By increasing the activity of these enzymes, this compound helps neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govmdpi.com

Table 1: Effect of this compound on Endogenous Antioxidant Enzymes

| Enzyme | Effect | Model System | Source(s) |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased levels | COPD Mouse Model | nih.gov |

| Catalase (CAT) | Increased levels | COPD Mouse Model | nih.gov |

| Glutathione Peroxidase (GPx) | Associated with antioxidant activity | General (Lignans) | mdpi.com |

Inhibition of Lipid Peroxidation

A key aspect of the antioxidant activity of this compound is its ability to inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. Research has demonstrated that treatment with this compound can significantly suppress the level of malondialdehyde (MDA), a primary marker of lipid peroxidation. nih.gov This effect was observed in a mouse model of COPD, indicating a protective role against oxidative damage to cellular structures. nih.gov Studies on lignans isolated from Schisandra chinensis further confirm their capacity to inhibit the peroxidation of lipids, as measured by a decrease in MDA formation. mdpi.com

Suppression of Inflammatory Responses

This compound demonstrates significant anti-inflammatory properties by targeting multiple stages of the inflammatory cascade. Its action involves reducing the production of key inflammatory molecules and inhibiting the expression of enzymes that synthesize them.

Reduction of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Numerous studies have confirmed that this compound effectively reduces the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly suppressed the generation of both NO and PGE2 in a dose-dependent manner. nih.govbiorxiv.org This inhibitory effect has also been observed in other models, such as interleukin-1β (IL-1β)-induced rat chondrocytes, highlighting its potential role in mitigating inflammation in conditions like osteoarthritis. nih.govnih.gov The reduction of these mediators is a crucial step in controlling the inflammatory response, as excessive NO and PGE2 contribute to oxidative stress, pain, and tissue damage. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The reduction in NO and PGE2 production by this compound is a direct result of its ability to inhibit the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govbiorxiv.org this compound has been shown to downregulate the expression of iNOS and COX-2 at both the mRNA and protein levels in LPS-stimulated macrophages. nih.govmdpi.com This action prevents the synthesis of these inflammatory enzymes, thereby halting the production of NO and PGE2. nih.gov This mechanism is a key target for anti-inflammatory agents, and the ability of this compound to suppress iNOS and COX-2 expression underscores its therapeutic potential. nih.govresearchgate.net

Table 2: Effect of this compound on Pro-inflammatory Mediators and Enzymes

| Target Molecule | Effect | Model System | Source(s) |

|---|---|---|---|

| Nitric Oxide (NO) | Production Suppressed | LPS-stimulated RAW 264.7 Macrophages | nih.govbiorxiv.org |

| Prostaglandin E2 (PGE2) | Production Suppressed | LPS-stimulated RAW 264.7 Macrophages; IL-1β-stimulated Rat Chondrocytes | nih.govnih.gov |

| iNOS | Expression Inhibited (mRNA & Protein) | LPS-stimulated RAW 264.7 Macrophages | nih.govmdpi.com |

| COX-2 | Expression Inhibited (mRNA & Protein) | LPS-stimulated RAW 264.7 Macrophages | nih.govmdpi.com |

Decrease in Inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6)

This compound also modulates the inflammatory response by decreasing the secretion of key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, pretreatment with this compound resulted in a significant, concentration-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net This was accompanied by a decrease in the mRNA and protein expression of these cytokines. nih.gov Further studies have shown that this compound and related lignan mixtures can also reduce the release of interleukin-6 (IL-6). biorxiv.orgresearchgate.net By inhibiting the production of these potent signaling molecules, this compound can interrupt the inflammatory cascade that contributes to various chronic diseases. nih.govbiorxiv.org

Regulation of Cell Cycle Progression

This compound has been found to inhibit cell proliferation by directly influencing the machinery that governs cell cycle progression. In a study using T47D human breast cancer cells, this compound induced cell cycle arrest in the G0/G1 phase. nih.gov This halt in progression prevents cells from entering the S phase, where DNA replication occurs, thereby stopping proliferation. nih.gov

The mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. This compound treatment was shown to inhibit the expression of several checkpoint proteins, including cyclin D1, cyclin A, cyclin-dependent kinase 2 (CDK2), and CDK4. nih.gov Concurrently, it induced the expression of the CDK inhibitors p21 and p27. nih.gov These inhibitors bind to and block the activity of cyclin-CDK complexes, which are essential for driving the cell through the G1 phase and past the G1/S checkpoint. nih.gov By downregulating positive regulators (cyclins and CDKs) and upregulating negative regulators (p21, p27), this compound effectively applies brakes to the cell cycle. nih.gov

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein Class | Specific Protein | Effect of this compound | Source(s) |

|---|---|---|---|

| Cyclins | Cyclin D1, Cyclin A | Expression Inhibited | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4 | Expression Inhibited | nih.gov |

| CDK Inhibitors (CKIs) | p21, p27 | Expression Induced | nih.gov |

Inhibition of Cell Proliferation

This compound has been shown to exert significant inhibitory effects on the proliferation of various cancer cell lines through multiple molecular mechanisms. In pancreatic cancer (PC) cells, this compound treatment leads to a decrease in the activity and expression of cyclooxygenase-2 (COX-2) and arachidonate (B1239269) 5-lipoxygenase (ALOX5). medrxiv.org This dual inhibition results in reduced production of prostaglandins (B1171923) and leukotrienes, which are known to promote cell proliferation through signaling pathways such as NF-κB. medrxiv.org Studies have demonstrated that this compound effectively suppresses the proliferation and sphericity of PC cells in vitro and inhibits cell proliferation in vivo. medrxiv.org

In the context of gastric cancer, this compound has been found to suppress cell proliferation by activating endoplasmic reticulum (ER) stress. nih.govnih.gov This activation leads to a marked decrease in the viability and proliferation of gastric cancer cells. nih.gov The inhibitory effect of this compound on cell proliferation is also observed in breast cancer cells. Research on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that this compound inhibited their proliferation in a concentration-dependent manner. tandfonline.com The half-maximal inhibitory concentration (IC50) was determined to be 112.6672 µM for MCF-7 cells and 26.6092 µM for MDA-MB-231 cells, indicating a more potent effect on the latter. tandfonline.com Further investigation in T47D human breast cancer cells, which are estrogen receptor (ER)-positive, showed that this compound induces cell cycle arrest in the G0/G1 phase. researchgate.net This is achieved by modulating the expression of key cell cycle regulatory proteins, including the induction of CDK inhibitors p21 and p27, and the inhibition of cyclin D1, cyclin A, CDK2, and CDK4. researchgate.net

Table 1: Effects of this compound on Cell Proliferation

| Cell Line | Cancer Type | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Pancreatic Cancer (PC) cells | Pancreatic Cancer | Inhibition of COX-2 and ALOX5 activity and expression, leading to suppression of the NF-κB signaling pathway. | medrxiv.org |

| AGS cells | Gastric Cancer | Activation of endoplasmic reticulum (ER) stress. | nih.gov |

| MCF-7 | Breast Cancer | Concentration-dependent inhibition of proliferation. | tandfonline.com |

| MDA-MB-231 | Breast Cancer | Concentration-dependent inhibition of proliferation; reduction in the expression of EGFR and PIK3R1. | tandfonline.com |

| T47D | Breast Cancer | Induction of cell cycle arrest in the G0/G1 phase; induction of p21 and p27; inhibition of cyclin D1, cyclin A, CDK2, and CDK4. | researchgate.net |

Suppression of Cell Migration and Invasion

This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in tumor metastasis. In gastric cancer cells, the activation of endoplasmic reticulum (ER) stress by this compound not only inhibits proliferation but also markedly suppresses cell migration and invasion. nih.govnih.gov The inhibitory effects of this compound on these processes were reversed by the ER stress inhibitor 4-phenylbutyric acid (4-PBA), confirming the role of this mechanism. nih.gov

In studies involving MDA-MB-231 breast cancer cells, this compound was shown to significantly inhibit cell migration in a dose-dependent manner. tandfonline.com The underlying mechanism for this effect involves the modulation of key signaling proteins. Western blot analysis revealed that this compound treatment led to a significant decrease in the expression of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1), phosphorylated protein kinase B (p-AKT), and Matrix Metalloproteinase-9 (MMP9). tandfonline.com These proteins are crucial components of signaling pathways that regulate cell motility and invasion.

Modulation of Xenobiotic Metabolism and Detoxification Processes

Xenobiotic metabolism is a critical detoxification process that modifies the chemical structure of foreign compounds, such as drugs and toxins, to facilitate their elimination. wikipedia.org This process is typically divided into three phases. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the xenobiotic molecule. wikipedia.org Phase II involves the conjugation of these modified compounds with endogenous polar molecules, a reaction frequently mediated by enzymes like glutathione S-transferases (GSTs). wikipedia.org this compound has been shown to modulate these pathways, thereby enhancing the body's detoxification capabilities.

Glutathione (GSH) is a major intracellular antioxidant that plays a pivotal role in detoxifying free radicals and reactive metabolites. scientificarchives.com this compound, along with other lignans from Schisandra chinensis, has been found to increase the intracellular levels of GSH and stimulate its synthesis in hepatocytes. scientificarchives.comnih.gov While some studies highlight schisandrin B's role in enhancing GSH levels through both synthesis and regeneration, research on this compound indicates it can cause an initial decrease in cellular GSH, which is associated with an increase in glutathione S-transferase (GST) activity, a key enzyme in Phase II detoxification. nih.govplos.org This initial depletion may trigger a compensatory antioxidant response. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of genes involved in the disposition and detoxification of xenobiotics, and its activation by Schisandra chinensis components can lead to increased expression of enzymes like glutamate-cysteine ligase, which is essential for GSH synthesis. nih.gov

Support for Tissue Regeneration Mechanisms

While direct evidence specifically detailing the mechanisms of this compound in tissue regeneration is still emerging, studies on Schisandra chinensis extracts, of which this compound is a major component, provide insights into its potential role. Tissue regeneration is a complex process involving cell proliferation, migration, and differentiation to restore damaged tissue structure and function. nih.gov In the context of liver injury, supplementation with Schisandra has been shown to improve markers of tissue regeneration, such as hepatic glycogen levels. scientificarchives.com Furthermore, certain compounds within Schisandra chinensis are potential activators of Sirtuin 1 (SIRT1), a protein that may play a role in promoting liver regeneration. scientificarchives.com The hepatoprotective effects of this compound, which include activating autophagy and inhibiting apoptosis in liver cells, may also contribute to creating a favorable environment for tissue repair and regeneration. nih.gov

Immunomodulation Mechanisms

This compound exhibits immunomodulatory properties, primarily through its anti-inflammatory actions. Inflammation is a key process in the immune response, and its regulation is crucial for maintaining homeostasis. This compound has been shown to exert anti-inflammatory effects by modulating various signaling pathways. For instance, lignans from Schisandra chinensis can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This suppression is associated with the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. mdpi.com

The mechanism of action involves the inhibition of key inflammatory signaling pathways, including the IKKα/β/NF-κB, MAPKs/AP-1, and TBK1/IRF3 pathways. mdpi.com By decreasing the phosphorylation and nuclear translocation of transcription factors such as NF-κB, AP-1, and IRF3, this compound effectively reduces the expression of pro-inflammatory cytokines and chemokines. mdpi.com Additionally, research on related compounds like schisandrin C has shown the ability to regulate the translocation of NF-κB and Nrf-2, further highlighting the potential of schisandrins to modulate immune responses through the interplay of inflammatory and antioxidant pathways. nih.gov Studies on this compound have also indicated that its anti-inflammatory activity is linked to the depletion of cellular reduced glutathione, which can trigger an antioxidant response. plos.org

Table 2: Summary of Mechanistic Findings for this compound

| Category | Specific Effect | Molecular Mechanism | Reference |

|---|---|---|---|

| Cell Migration & Invasion | Suppression | Activation of endoplasmic reticulum (ER) stress; decreased expression of EGFR, PIK3R1, p-AKT, and MMP9. | nih.govtandfonline.com |

| Xenobiotic Metabolism | Modulation | Induction of cytochrome P450 enzymes (CYP3A, CYP2E1); activation of pregnane (B1235032) X receptor (PXR). | scientificarchives.comnih.gov |

| Detoxification | Enhancement | Increases intracellular glutathione (GSH) levels and stimulates its synthesis; increases glutathione S-transferase (GST) activity. | scientificarchives.comnih.govplos.org |

| Immunomodulation | Anti-inflammatory | Suppression of NF-κB, AP-1, and IRF3 signaling pathways; reduction of NO and PGE2 production. | mdpi.com |

Preclinical Pharmacological Research of Schisandrin a

Research on Hepatoprotective Mechanisms of Schisandrin (B1198587) A

The hepatoprotective potential of schisandrin A is a cornerstone of its pharmacological profile, with numerous studies exploring its mechanisms of action against various forms of liver injury.

This compound has demonstrated significant protective effects in preclinical models of liver damage induced by chemical toxicants like carbon tetrachloride (CCl₄) and d-galactosamine (B3058547) (d-GalN).

In a mouse model of d-GalN-induced acute liver injury, pretreatment with this compound significantly lowered the serum levels of key liver injury markers, alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST). nih.govnih.gov Histopathological examination of liver tissue revealed that this compound reduced the pathological changes, with the tissue's morphological characteristics appearing closer to the untreated control group. nih.govnih.gov The underlying mechanisms for this protection involve the activation of autophagy and the inhibition of apoptosis. nih.govnih.gov Western blot analysis showed that this compound can activate the autophagy flux and suppress the progression of apoptosis in hepatocytes. nih.govnih.gov Specifically, it was found to decrease the expression of the pro-apoptotic protein caspase-3. tandfonline.com

Similarly, extracts containing this compound have shown protective effects against CCl₄-induced liver injury. phcog.com The mechanisms are linked to the inhibition of CYP-mediated bioactivation and the regulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. phcog.com this compound, along with other lignans (B1203133), is thought to protect hepatocytes by mitigating oxidative stress and inflammation associated with CCl₄ toxicity. nih.gov

| Model | Key Findings | Observed Mechanisms |

|---|---|---|

| d-Galactosamine (d-GalN)-induced liver injury in mice | Significantly decreased serum ALT and AST levels; Reduced pathological changes in hepatic tissue. nih.govnih.gov | Activation of autophagy flux; Inhibition of apoptosis; Decreased expression of caspase-3. nih.govnih.govtandfonline.com |

| Carbon Tetrachloride (CCl₄)-induced liver injury | Protection of hepatocytes from damage. phcog.com | Inhibition of CYP-mediated bioactivation; Regulation of the Nrf2-ARE pathway; Mitigation of oxidative stress and inflammation. nih.govphcog.com |

While specific research on this compound in classic immunological liver injury models like concanavalin (B7782731) A (Con A)-induced hepatitis is limited, studies on related compounds from Schisandra chinensis provide valuable insights. For instance, polysaccharides from Schisandra chinensis have been shown to protect against Con A-induced immunological liver injury by reducing serum levels of ALT, AST, and pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6. phcog.comsemanticscholar.org The mechanism involves alleviating oxidative stress and inflammation through the regulation of the Nrf2/ARE and TLR4/NF-κB signaling pathways. tandfonline.com

A study using schisandra oil, which contains lignans as main components, in a Con A-induced autoimmune hepatitis model found that it protected against liver injury by inhibiting T-cell activation and reducing the expression of inflammatory cytokines. semanticscholar.org

Furthermore, in a d-galactosamine-induced liver injury model, this compound was found to enhance immune function. vitabase.com Flow cytometry analysis showed that this compound administration helped to normalize the CD4/CD8α ratio in spleen cells, which was significantly lowered by d-GalN. vitabase.com It also reduced the levels of IL-8 and IL-1β, suggesting a modulatory effect on macrophage activity. vitabase.com

Preclinical studies suggest that this compound may have beneficial effects on Metabolic Associated Fatty Liver Disease (MAFLD), previously known as non-alcoholic fatty liver disease (NAFLD). The proposed mechanisms include the reduction of hepatic lipid accumulation, the decrease of oxidative stress, and the modulation of inflammatory responses. nih.gov Research indicates that this compound can alleviate the severity of experimentally induced MAFLD in mice by enhancing antioxidant capacity and mitigating endoplasmic reticulum (ER) stress. nih.gov By regulating ER stress-related pathways, this compound may protect cells from apoptosis, a key feature in the progression of MAFLD. nih.gov

This compound is reported to play a role in the liver's detoxification processes. Its mechanisms are thought to involve the modulation of liver enzymes involved in detoxification pathways, such as cytochrome P450 enzymes, and the enhancement of glutathione (B108866) levels. frontiersin.org It is also reported to upregulate phase II detoxification enzymes, which are crucial for metabolizing and clearing various compounds from the body. frontiersin.org

Regarding liver regeneration, while direct evidence for this compound is emerging, studies on other closely related lignans from Schisandra are informative. For example, schisandrol B, another lignan (B3055560), has been shown to promote liver regeneration in an acetaminophen-induced injury model by increasing the expression of Cyclin D1, Proliferating Cell Nuclear Antigen (PCNA), and BCL-2. researchgate.net An extract from Schisandra sphenanthera was also found to facilitate liver regeneration after partial hepatectomy in mice by up-regulating cyclin D1 and PCNA. These findings suggest that lignans from Schisandra may support liver recovery by stimulating hepatocyte proliferation.

Research on Anti-inflammatory and Antioxidant Mechanisms of this compound

The anti-inflammatory and antioxidant effects of this compound are fundamental to its therapeutic potential and have been investigated in various preclinical models.

In in vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound has demonstrated potent anti-inflammatory and antioxidant activities. It significantly suppresses the LPS-induced production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.gov This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov

Furthermore, this compound reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The molecular mechanisms underlying these effects involve the inhibition of several key signaling pathways. This compound has been shown to suppress the LPS-induced translocation of nuclear factor-κB (NF-κB) and the activation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol-3 kinase (PI3K)/Akt pathway. nih.gov

Concurrently, this compound exerts its antioxidant effects by diminishing the LPS-stimulated accumulation of intracellular reactive oxygen species (ROS). nih.gov It also enhances the expression of NF erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system. nih.gov These findings suggest that the protective effects of this compound against LPS-induced inflammation are mediated, at least in part, by the activation of the Nrf2/HO-1 pathway. nih.gov

| Effect | Mechanism of Action |

|---|---|

| Suppression of Pro-inflammatory Mediators (NO, PGE₂) | Inhibition of iNOS and COX-2 expression. nih.gov |

| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β) | Inhibition of NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov |

| Diminished Oxidative Stress | Reduction of intracellular ROS accumulation; Activation of the Nrf2/HO-1 pathway. nih.gov |

Mitigation of Oxidative Damage in Various Preclinical Models

This compound has demonstrated significant potential in mitigating oxidative damage across a range of preclinical models. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates, is a key pathological factor in numerous diseases. Research indicates that this compound can counteract this damage through various mechanisms.

In cellular models, this compound has been shown to effectively attenuate cytotoxicity and DNA damage induced by hydrogen peroxide (H₂O₂) in C2C12 myoblast cells. nih.gov This protective effect is linked to its ability to block the accumulation of ROS. nih.gov Furthermore, it helps maintain cellular energy metabolism by preserving mitochondrial function. nih.gov Studies on diabetic nephropathy models revealed that this compound reduces oxidative stress and inflammation. nih.gov It specifically curtails high glucose-induced ferroptosis and ROS-mediated pyroptosis by preventing mitochondrial damage. nih.gov

The antioxidant properties of this compound also extend to neuroprotection. In models of Alzheimer's disease, it ameliorates oxidative stress in neuronal cells. nih.govnih.govresearchgate.net In models of Parkinson's disease, the broader extract of Schisandra chinensis, containing this compound, was found to reduce oxidative stress, partly via the Nrf2 pathway. rsc.org Similarly, in the context of cardiac injury induced by hemorrhagic shock, this compound mitigates excessive ROS production and improves the levels of oxidative stress indicators. worldscientific.com This effect is mediated by the activation of the Nrf2 signaling pathway, a key regulator of the endogenous antioxidant response. worldscientific.comresearchgate.net

| Preclinical Model | Key Findings | Associated Mechanisms | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂)-induced C2C12 Cells | Attenuated cytotoxicity and DNA damage. | Blocked ROS accumulation, preserved mitochondrial function. | nih.gov |

| Diabetic Nephropathy (in vivo and in vitro) | Reduced oxidative stress and inflammation. | Inhibited ferroptosis and ROS-mediated pyroptosis by preventing mitochondrial damage. | nih.gov |

| Hemorrhagic Shock-induced Cardiac Injury (Rat Model) | Mitigated excessive ROS production. | Activation of the Nrf2 signaling pathway. | worldscientific.com |

| 6-OHDA-induced Parkinson's Disease (Mouse Model) | Reduced oxidative stress. | Activation of the Nrf2 pathway. | rsc.org |

Research on Neuroprotective Mechanisms of this compound

This compound exhibits multifaceted neuroprotective properties, which have been investigated in various preclinical models of neurological disorders. Its mechanisms of action involve targeting amyloid-β toxicity, neuroinflammation, oxidative stress, and pathways related to cognitive function and mood regulation.

In the context of Alzheimer's disease (AD), this compound has been studied for its ability to counteract the neurotoxicity induced by amyloid-β (Aβ) peptides. In APP/PS1 transgenic mice, a well-established animal model of AD, this compound treatment was found to ameliorate cognitive impairment and significantly attenuate the deposition of Aβ plaques in the hippocampus and cortex. nih.gov

In vitro studies using human neuroblastoma SH-SY5Y and SK-N-SH cells exposed to Aβ₂₅₋₃₅ have further elucidated the underlying mechanisms. This compound treatment substantially increased cell viability and reduced the rate of apoptosis in these neuronal cells. nih.govnih.govresearchgate.net The neuroprotective effect appears to be mediated, at least in part, by the activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.govresearchgate.netsemanticscholar.org Another critical pathway implicated is the PI3K/Akt signaling pathway. Research shows that this compound can inhibit Aβ₁₋₄₂-mediated cellular damage by activating this pathway, which leads to a downstream decrease in the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β) and a reduction in hyperphosphorylated tau protein, ultimately restoring neuronal cell viability. nih.gov

| Model | Key Findings | Molecular Mechanisms | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice | Ameliorated cognitive impairment; attenuated Aβ deposition in the hippocampus and cortex. | Modulation of neurotransmitter levels. | nih.gov |

| Aβ₂₅₋₃₅-induced SH-SY5Y and SK-N-SH Cells | Increased cell viability; reduced apoptosis, oxidative stress, and inflammation. | Activation of the ERK/MAPK signaling pathway. | nih.govnih.govresearchgate.netsemanticscholar.org |

| Aβ₁₋₄₂-induced SH-SY5Y Cells | Restored neuronal cell viability. | Activation of the PI3K/Akt signaling pathway; decreased phosphorylation of GSK-3β and tau protein. | nih.gov |

Neuroinflammation and oxidative stress are intertwined pathological processes that contribute significantly to neurodegeneration. This compound has demonstrated the ability to modulate both of these processes in neuronal systems. In Aβ₂₅₋₃₅-induced AD cell models, this compound significantly reduced the levels of inflammatory cytokines. nih.govnih.govresearchgate.net It also ameliorated oxidative stress by decreasing levels of ROS and malondialdehyde (MDA) while increasing levels of superoxide (B77818) dismutase (SOD) and glutathione (GSH). semanticscholar.org

In a rat model of diabetic cognitive impairment, this compound therapy was shown to reduce the expression of inflammation-related factors in the hippocampus. nih.gov Similarly, in a mouse model of Parkinson's disease, Schisandra chinensis extract was found to mitigate neuroinflammation by inhibiting the nuclear translocation of NF-κB, a key transcription factor that governs the inflammatory response. rsc.org These findings collectively indicate that this compound's neuroprotective effects are strongly associated with its capacity to suppress detrimental inflammatory and oxidative pathways in the brain.

This compound has been shown to positively impact molecular pathways directly related to learning and memory. In a streptozotocin-induced rat model of diabetes, which is associated with cognitive deficits, this compound administration improved spatial learning and memory. nih.gov This improvement was linked to the regulation of the insulin (B600854) signaling system, specifically through the modulation of the PI3K/Akt pathway, and a reduction in Aβ generation in the hippocampus. nih.gov

In APP/PS1 transgenic mice, the amelioration of cognitive deficits by this compound was associated with its ability to adjust the levels of various neurotransmitters and their metabolites in the brain. nih.gov Furthermore, research in models of Parkinson's disease suggests that the neuroprotective effects of Schisandra chinensis are mediated by increasing the expression of brain-derived neurotrophic factor (BDNF), a crucial molecule for neuronal survival, development, and synaptic plasticity. rsc.org The activation of BDNF signaling can, in turn, influence downstream pathways that support cognitive function and protect against neurodegeneration. rsc.org